3-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
3-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a thiazole ring, a benzamide group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Formation of the Benzamide Group: The benzamide group is typically formed through an amidation reaction involving the corresponding benzoyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
3-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and thiazole groups enhances its potential as a versatile compound for various applications .
Properties
Molecular Formula |
C19H15Cl2N3O2S2 |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
3-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H15Cl2N3O2S2/c20-14-5-4-13(16(21)9-14)10-27-11-17(25)23-15-3-1-2-12(8-15)18(26)24-19-22-6-7-28-19/h1-9H,10-11H2,(H,23,25)(H,22,24,26) |
InChI Key |
KQWNKSLCXCUVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSCC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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